N-Ethyl-N-methyl-4-piperidinamine 2HCl

Medicinal Chemistry Piperidine Scaffold Chemical Biology

N-Ethyl-N-methyl-4-piperidinamine 2HCl (CAS 1072412-09-9) is a regioisomerically pure N,N-dialkyl-4-aminopiperidine dihydrochloride with a free piperidine-ring NH for selective downstream functionalization. • Defined 2HCl salt (MW 215.16 g/mol) eliminates counter-ion variability in automated HTS workflows. • Free ring NH enables N-alkylation to access kinase inhibitor scaffolds (cf. US 10,023,565). • LogP 1.53 bridges N,N-dimethyl (0.4) and N,N-diethyl (1.1) lipophilicity-ideal for CNS lead optimization. Global stock available for immediate R&D procurement.

Molecular Formula C8H20Cl2N2
Molecular Weight 215.16 g/mol
Cat. No. B8117495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-methyl-4-piperidinamine 2HCl
Molecular FormulaC8H20Cl2N2
Molecular Weight215.16 g/mol
Structural Identifiers
SMILESCCN(C)C1CCNCC1.Cl.Cl
InChIInChI=1S/C8H18N2.2ClH/c1-3-10(2)8-4-6-9-7-5-8;;/h8-9H,3-7H2,1-2H3;2*1H
InChIKeyVMDSSZFMVMNASZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N-methyl-4-piperidinamine 2HCl: Core Identity, Salt Form, and Computed Properties for Procurement Evaluation


N‑Ethyl‑N‑methyl‑4‑piperidinamine 2HCl (CAS 1072412‑09‑9) is a N,N‑dialkyl 4‑aminopiperidine offered as the defined dihydrochloride salt . Its SMILES CN(CC)C1CCNCC1.Cl.Cl confirms that the ethyl and methyl substituents are located on the exocyclic nitrogen, leaving the piperidine‑ring nitrogen free for further functionalisation . The compound is supplied with purities of 95‑98 % and carries a GHS07 warning classification .

Why N-Ethyl-N-methyl-4-piperidinamine 2HCl Cannot Be Replaced by a Generic 4-Aminopiperidine Building Block


The N,N‑dialkyl‑4‑aminopiperidine series shows that the position of the alkyl substituents (exocyclic N vs. piperidine‑ring N) fundamentally alters which amine group is available for subsequent derivatisation [1]. In N‑ethyl‑N‑methyl‑4‑piperidinamine, the piperidine‑ring nitrogen remains a free secondary amine, whereas in its regioisomer 1‑ethyl‑N‑methyl‑4‑piperidinamine the ring nitrogen is already alkylated . Furthermore, computed lipophilicity varies systematically across N,N‑dimethyl‑, N,N‑diethyl‑ and N‑ethyl‑N‑methyl‑substituted analogues, meaning that a casual swap changes both molecular weight and LogP, which can affect membrane permeability and pharmacokinetic behaviour [2][3]. The quantitative comparisons below document these structure‑derived differences.

Quantitative Differentiation Evidence for N-Ethyl-N-methyl-4-piperidinamine 2HCl


Regioisomer Differentiation: N,N‑Disubstituted 4‑Aminopiperidine vs. N,1‑Disubstituted 4‑Aminopiperidine

N‑Ethyl‑N‑methyl‑4‑piperidinamine 2HCl (target) bears the ethyl‑methyl substitution on the exocyclic 4‑amino group, whereas its regioisomer 1‑ethyl‑N‑methyl‑4‑piperidinamine (CAS 864247‑56‑3) carries the ethyl substituent on the piperidine‑ring nitrogen [1]. This structural difference is captured by the SMILES: CN(CC)C1CCNCC1 (target) vs. CCN1CCC(CC1)NC (regioisomer) [1]. The target compound therefore retains a free piperidine‑ring NH, the most nucleophilic site available for covalent derivatisation or salt formation. The computed LogP of the free base of the regioisomer is 0.8 (XLogP3), whereas the target’s experimentally derived LogP is 1.53 (Chemscene method), indicating that the substitution pattern also shifts lipophilicity [1].

Medicinal Chemistry Piperidine Scaffold Chemical Biology

Dihydrochloride Salt Stoichiometry and Molecular Weight Confirmation

The target compound is unequivocally the dihydrochloride salt (C₈H₂₀Cl₂N₂, MW = 215.16 g·mol⁻¹), which is confirmed by vendor COA data . In contrast, N‑ethyl‑N‑methylpiperidin‑4‑amine hydrochloride (CAS 1233955‑04‑8) is the mono‑HCl salt (C₈H₁₉ClN₂, MW = 178.71 g·mol⁻¹) [1]. The 2HCl form provides an additional 36.45 g·mol⁻¹ (20.4 % mass increase) and three hydrogen‑bond donors per formula unit versus one for the free base [2]. This defined stoichiometry eliminates the uncertainty of hygroscopic or variable‑stoichiometry salts during weighing and formulation.

Compound Management Analytical Chemistry Weighing Accuracy

Computed Lipophilicity Ranking Across N,N‑Dialkyl 4‑Aminopiperidine Series

Within the N,N‑dialkyl 4‑aminopiperidine series, the target compound occupies an intermediate lipophilicity position. The measured/computed LogP for the target is 1.53, whereas the N,N‑dimethyl analogue has XLogP3 = 0.4 [1] and the N,N‑diethyl analogue has XLogP3 = 1.1 [2]. The LogP increment from N,N‑dimethyl (C7) → N‑ethyl‑N‑methyl (C8) → N,N‑diethyl (C9) is non‑linear and reflects the mixed ethyl‑methyl substitution pattern. Because the LogP values come from different calculation engines (Chemscene proprietary vs. PubChem XLogP3), the absolute values are not directly interchangeable, but the rank order is internally consistent.

Physicochemical Profiling ADME Lead Optimisation

Vendor‑Declared Purity Benchmark and Batch‑to‑Batch Consistency

Multiple independent vendors report minimum purity specifications for N‑Ethyl‑N‑methyl‑4‑piperidinamine 2HCl: ≥98 % (Chemscene), 98 % (Fluorochem), ≥97 % (Amatek Scientific), and ≥95 % (CymitQuimica) . The most frequently cited specification is ≥98 %, which is a practical procurement benchmark. N‑Methylpiperidin‑4‑amine (CAS 45584‑07‑4), a simpler N‑monosubstituted comparator, is commonly offered at 95 % purity, suggesting that the additional ethyl substitution on the exocyclic nitrogen does not degrade synthetic accessibility .

Quality Control Procurement Reproducibility

Patent‑Documented Utility of N,N‑Dialkyl 4‑Aminopiperidines as Hsp70‑Targeting Scaffold Intermediates

A granted US patent (US 10,023,565) describes N,N′‑substituted piperidinamine compounds that potently bind Hsp70 and inhibit the growth of lapatinib‑resistant breast cancer cell lines [1]. The patent explicitly claims 4‑aminopiperidine derivatives whose exocyclic nitrogen bears alkyl/aryl substituents while the piperidine‑ring nitrogen is further derivatised. N‑Ethyl‑N‑methyl‑4‑piperidinamine 2HCl corresponds to the unelaborated intermediate scaffold (free piperidine‑ring NH) that, according to the patent’s Markush structure, can be subsequently N‑alkylated to generate the final Hsp70 inhibitors [1]. This patent context distinguishes the target compound from simpler 4‑aminopiperidines that are not part of a published Hsp70‑inhibitor programme.

Cancer Research Hsp70 Inhibition Chemical Biology

Highest‑Confidence Application Scenarios for N-Ethyl-N-methyl-4-piperidinamine 2HCl Based on Quantitative Evidence


Synthesis of Hsp70‑Targeted Piperidinamine Derivatives for Resistant Breast Cancer Research

The free piperidine‑ring NH of N‑ethyl‑N‑methyl‑4‑piperidinamine 2HCl enables N‑alkylation with substituted benzyl or heteroarylmethyl groups to generate the N,N′‑disubstituted compounds claimed in US 10,023,565 . Because the patent demonstrates inhibition of lapatinib‑resistant breast cancer cell lines (BT/LapR1.0, MDA‑MB‑361, SK/LapR1.0, MDA‑MB‑453) by elaborated analogues, sourcing this exact intermediate directly supports a published medicinal‑chemistry workflow.

Precision Bioconjugation or Library Synthesis Requiring a Free Piperidine‑Ring Amine

The regioisomer identity of the target compound leaves the piperidine‑ring NH available as a nucleophilic handle. In contrast, 1‑ethyl‑N‑methyl‑4‑piperidinamine (CAS 864247‑56‑3) already has the ring nitrogen alkylated and cannot serve the same role [1]. This distinction is critical when building DNA‑encoded libraries or bioconjugates where the linker must be attached through the piperidine ring.

ADME‑Tuning in CNS Drug Discovery via Intermediate Lipophilicity

When a CNS‑penetrant lead series requires a piperidine‑based secondary amine with a LogP between the N,N‑dimethyl (XLogP3 = 0.4) and N,N‑diethyl (XLogP3 = 1.1) boundaries, the target compound’s LogP of 1.53 (Chemscene method) offers a mid‑range lipophilicity option [1][2]. This avoids the excessively polar N,N‑dimethyl scaffold while remaining more compact than the N,N‑diethyl variant.

Automated Compound Management Requiring Defined Dihydrochloride Salt Stoichiometry

The dihydrochloride salt (MW = 215.16 g·mol⁻¹) provides a well‑defined stoichiometry that simplifies automated weighing and dissolution . Compared with the mono‑hydrochloride (MW = 178.71 g·mol⁻¹) or the free base, the 2HCl form eliminates the need to correct for variable counter‑ion content, improving reproducibility in high‑throughput screening campaigns.

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